Cas no 6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-)
6519-27-3 structure
Product Name:Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
Numéro CAS:6519-27-3
Le MF:C21H26N2O3
Mégawatts:354.442745685577
CID:514914
PubChem ID:6436828
Update Time:2025-04-19
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-
- (16R)-E-Isositsirikine
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester
- Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,
- (16R,19E)-19,20-Didehydro-17-hydroxycorynan-16-carboxylic acid methyl ester
- (16R,19E)-isositsirikine
- 16(R)-19,20-(E)-isositsirikine
- 16-(R)-19,20-(E)-isositsirikine
- 16-epi-isositsirikine
- 16R,19E-isositsirikine
- 16R-E-isositsirikine
- 17-hydroxy-coryn-19-ene-16-carboxylic acid methyl ester
- Isositsirikine
- NSC 282700
- NSC 338932
- [ "" ]
- AKOS032948969
- HY-N0959
- CHEMBL3940308
- Q27138840
- Corynan-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16R,19E)-
- FS-8676
- CS-0016094
- 17,18-Secoyohimban-16-carboxylic acid, 19,20-didehydro-17-hydroxy-, methyl ester, (16S,19E)-
- 6519-27-3
- methyl (2R)-2-[(2R,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-hydroxypropanoate
- SCHEMBL23675913
- CHEBI:70508
- DTXSID401317258
-
- Piscine à noyau: 1S/C21H26N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,16-17,19,22,24H,8-12H2,1-2H3/b13-3-/t16-,17-,19-/m0/s1
- La clé Inchi: RGXKJLTVROJBKZ-LZNZQLKFSA-N
- Sourire: OC[C@H](C(=O)OC)[C@@H]1/C(=C\C)/CN2CCC3C4C=CC=CC=4NC=3[C@@H]2C1
Propriétés calculées
- Qualité précise: 354.19400
- Masse isotopique unique: 354.19434270g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 26
- Nombre de liaisons rotatives: 4
- Complexité: 564
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 3
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.8
- Surface topologique des pôles: 65.6Ų
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
- Point de fusion: 263.5 ºC
- Solubilité: Très légèrement soluble (0,85 G / l) (25 ºC),
- Le PSA: 65.56000
- Le LogP: 2.75270
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Informations de sécurité
- Conditions de stockage:Conservation de la température ambiante, 2 - 8 ℃ mieux
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R66180-5 mg |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- |
6519-27-3 | 5mg |
¥5120.0 | 2021-09-08 | ||
| TargetMol Chemicals | TN2653-5 mg |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 5mg |
¥ 3,560 | 2023-07-11 | |
| TargetMol Chemicals | TN2653-1 mL * 10 mM (in DMSO) |
(16R)-E-Isositsirikine |
6519-27-3 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3,660 | 2023-07-11 | |
| Key Organics Ltd | FS-8676-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | >95% | 5mg |
£768.84 | 2025-02-09 | |
| A2B Chem LLC | AG79168-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 5mg |
$635.00 | 2024-04-19 | |
| A2B Chem LLC | AG79168-1mg |
(16R)-E-Isositsirikine |
6519-27-3 | 97.0% | 1mg |
$599.00 | 2024-04-19 | |
| TargetMol Chemicals | TN2653-5mg |
(16R)-E-Isositsirikine |
6519-27-3 | 5mg |
¥ 3560 | 2024-07-20 | ||
| TargetMol Chemicals | TN2653-1 ml * 10 mm |
(16R)-E-Isositsirikine |
6519-27-3 | 1 ml * 10 mm |
¥ 3660 | 2024-07-20 |
Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)- Littérature connexe
-
Minoru Ishikura,Koji Yamada,Takumi Abe Nat. Prod. Rep. 2010 27 1630
-
2. Biosynthesis of (16R)-isositsirikine from geissoschizine with a cell-free extract of Catharanthus roseus callusToshifumi Hirata,Siu-Leung Lee,A. Ian Scott J. Chem. Soc. Chem. Commun. 1979 1081
-
J. E. Saxton Nat. Prod. Rep. 1990 7 191
-
J. Edwin Saxton Nat. Prod. Rep. 1996 13 327
-
J. E. Saxton Nat. Prod. Rep. 1985 2 49
6519-27-3 (Indolo[2,3-a]quinolizine-2-aceticacid, 3-ethylidene-1,2,3,4,6,7,12,12b-octahydro-a-(hydroxymethyl)-, methyl ester, (aR,2R,3E,12bS)-) Produits connexes
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- 975-77-9(6,10-Methanoindolo[3,2-b]quinolizine-11-carboxylicacid, 9-ethylidene-5,6,8,9,10,11,11a,12-octahydro-, methyl ester,(6S,7R,9E,10R,11S,11aS)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
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